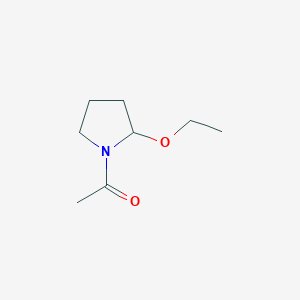
1-(2-Ethoxypyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethoxypyrrolidin-1-yl)ethanone is an organic compound with the molecular formula C8H15NO2 It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethoxypyrrolidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-ethoxypyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxypyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
1-(2-Ethoxypyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: It serves as a precursor in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methoxypyrrolidin-1-yl)ethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Hydroxypyrrolidin-1-yl)ethanone: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness: 1-(2-Ethoxypyrrolidin-1-yl)ethanone is unique due to its specific ethoxy substitution, which can influence its reactivity and interactions compared to its analogs. This uniqueness makes it valuable for certain applications where the ethoxy group provides specific advantages in terms of solubility, reactivity, or biological activity.
Properties
CAS No. |
69001-11-2 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-(2-ethoxypyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8-5-4-6-9(8)7(2)10/h8H,3-6H2,1-2H3 |
InChI Key |
FIVVIEYXCYDSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCN1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874740.png)
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)

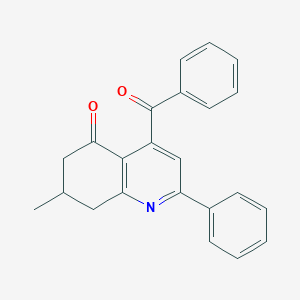

![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)
![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
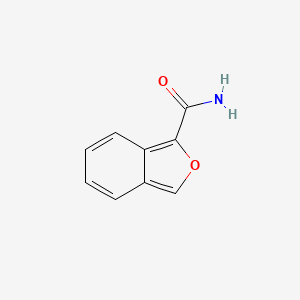
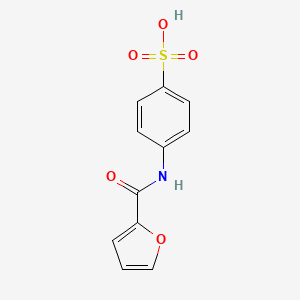
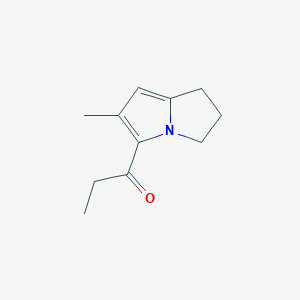
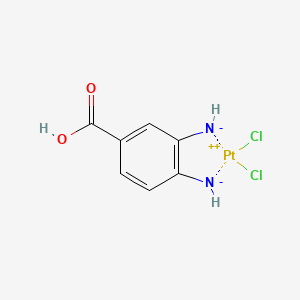
![2-(Difluoromethyl)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874804.png)
![1-(2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-yl)ethanone](/img/structure/B12874808.png)

